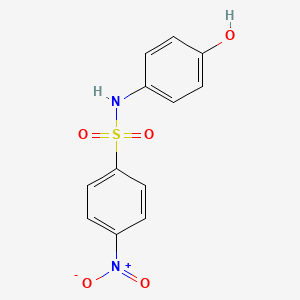
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Übersicht
Beschreibung
“N-(4-hydroxyphenyl)acetamide”, commonly known as paracetamol or acetaminophen, is widely used as an analgesic (pain reliever) and an antipyretic (for reducing fever) . It is a major constituent in many cold and flu medications .
Synthesis Analysis
The molecule N-(4-hydroxyphenyl)acetamide (paracetamol) has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group . The molecule of N-(4-hydroxyphenyl)acetamide behaves as a bidentate ligand .Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)acetamide is characterized by FTIR, 1H NMR and 13C NMR . It is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .Chemical Reactions Analysis
N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through the oxygen atom of the hydroxyl group located on the benzene ring (H-O-M) and the atom of the carbonyl group (C=O-M). Coordination is also possible through the nitrogen atom from the amino group (-NH) .Physical And Chemical Properties Analysis
N-(4-hydroxyphenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups and the structures of the materials are characterized by FTIR, 1H NMR and 13C NMR . Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .Wissenschaftliche Forschungsanwendungen
1. Versatility in Chemical Synthesis
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and related compounds are versatile in the field of chemical synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, which are closely related, can be prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected to yield secondary amines, highlighting their utility in synthesizing various amines (Fukuyama, Jow, & Cheung, 1995).
2. Role in Biofilm Inhibition and Cytotoxicity
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from compounds including 4-nitrobenzenesulfonamide, have been explored for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these derivatives exhibit inhibitory action against biofilms and display mild cytotoxicity, indicating potential applications in antimicrobial research (Abbasi et al., 2020).
3. Computational Studies and Structural Characterization
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and similar compounds have been the subject of computational studies and structural characterizations. For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was synthesized, and its structure and properties were characterized using various spectroscopic tools and computational methods, providing insights into its molecular interactions and electronic properties (Murthy et al., 2018).
Safety And Hazards
While specific safety and hazard information for N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide was not found, it’s worth noting that N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has an established safety record . Common side effects associated with fenretinide treatment include skin dryness and night-blindness, which is reversible upon cessation of treatment .
Zukünftige Richtungen
N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use . New formulations/CYP inhibition are viable options to increase exposure in the future .
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPHTAKUGGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326490 | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
CAS RN |
50994-51-9 | |
| Record name | NSC529157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)









